6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate
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Overview
Description
Pyrimidine derivatives have been reported to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive minoxidil, antimycobacterial and potent phosphodiesterase inhibitors .
Synthesis Analysis
New tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups .Molecular Structure Analysis
The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis
Heteroleptic divalent metal complexes have been synthesized from pyrimidine Schiff base ligand . The Schiff base and its complexes were characterized by analytical measurements, spectral and magnetometry .Physical And Chemical Properties Analysis
The synthesized metal complexes were non-hygroscopic and stable at room temperature and reasonably soluble only in DMSO and DMF .Mechanism of Action
The compounds displayed moderate to good antimicrobial and antifungal activities against various bacteria and fungi . They also exhibited good antioxidant potentials with ferrous ion chelation and, 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays . Molecular docking studies showed a good interaction with drug targets used .
Safety and Hazards
Future Directions
The wide interest in pyrimidine-based compounds is mainly due to their applications in different areas such as pharmaceutical, agrochemical, and phytosanitary industries . There are a wide spectrum of pharmacologically active compounds of pyrimidine, and its use in pharmaceuticals is becoming increasingly broad since the synthetic discovery of its substituted derivatives .
properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S/c1-10-5-11(2)23-19(22-10)28-9-13-7-16(24)17(8-26-13)27-18(25)14-6-12(20)3-4-15(14)21/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRTXGCBFQZCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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